5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-5-4-8(14-12-5)11-9(13)6-2-3-7(10)15-6/h2-4H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJOXPQJOWQCAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
Using 2-chlorothiophene as a starting material, trichloroacetyl chloride undergoes Friedel-Crafts acylation in the presence of aluminum trichloride () to yield 2-trichloroacetyl-5-chlorothiophene. Hydrolysis with liquid alkali (e.g., NaOH) produces the carboxylic acid.
Reaction Conditions
Oxidation of 5-Chloro-2-Acetylthiophene
Sodium chlorite () and potassium dihydrogen phosphate () oxidize 5-chloro-2-acetylthiophene to the carboxylic acid. This method avoids harsh halogenation conditions.
Advantages
-
Mild oxidation conditions
-
Reduced byproduct formation
Amide Bond Formation Strategies
The coupling of 5-chlorothiophene-2-carboxylic acid with 3-methyl-1,2-oxazol-5-amine is achieved through two principal methods:
Direct Amidation via Acyl Chloride Intermediate
This method involves converting the carboxylic acid to its reactive acyl chloride derivative, followed by reaction with the amine.
Step 1: Acyl Chloride Synthesis
Step 2: Amine Coupling
Table 1: Direct Amidation Optimization Data
| Parameter | Value/Range |
|---|---|
| Solvent | Dichloromethane |
| Catalyst | |
| Temperature | |
| Reaction Time | 2–8 hours |
| Yield | |
| Purity |
Industrial-Scale Considerations
Green Chemistry Principles
Continuous Flow Processes
Patent data suggests that continuous flow systems improve yield and purity by maintaining precise temperature and mixing control.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antithrombotic agent due to its ability to inhibit factor Xa.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antithrombotic agent, it binds to the active site of factor Xa, inhibiting its activity and preventing the formation of blood clots . The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking its function.
Comparison with Similar Compounds
Rivaroxaban (Anticoagulant Derivative)
Structure : 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide (IUPAC name, ).
Key Differences :
- Core Modifications: Rivaroxaban replaces the 3-methyloxazole in the target compound with a 1,3-oxazolidinone ring fused to a morpholinone group.
- Pharmacological Impact: The oxazolidinone and morpholinone groups enhance Rivaroxaban’s selectivity as a Factor Xa inhibitor, a critical feature for anticoagulant activity.
Triazole-Containing Analogue (CAS 1396751-08-8)
Structure : 5-Chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide .
Key Differences :
- Heterocycle Replacement : The oxazole in the target compound is substituted with a triazole ring, which offers greater metabolic stability due to reduced susceptibility to oxidative degradation.
Crystalline Forms and Solid-State Properties
A related compound, 5-chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate, demonstrates the importance of salt formation in optimizing physicochemical properties. The methanesulfonate salt improves crystallinity and stability, a strategy that could be applied to the target compound to enhance formulation .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Activity Data: No direct evidence on the target compound’s biological activity is provided.
- Physicochemical Profiling : Further studies on solubility, logP, and crystallinity are needed to assess formulation feasibility.
- Synthetic Utility : The oxazole’s reactivity positions the compound as a versatile building block for drug discovery pipelines .
Biological Activity
5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound notable for its unique structural features, which include both thiophene and oxazole rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of coagulation factors and its antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClN3O2S, with a molecular weight of approximately 273.71 g/mol. Its structure incorporates a chlorine atom, contributing to its reactivity and biological interactions.
The primary biological target for this compound is the coagulation enzyme Factor Xa (FXa). It acts as a direct inhibitor of FXa, which plays a crucial role in the conversion of prothrombin to thrombin within the prothrombinase complex. By inhibiting FXa, the compound reduces thrombin generation, thereby exerting antithrombotic effects without affecting existing thrombin levels .
Anticoagulant Effects
Research indicates that this compound exhibits significant anticoagulant activity. In vitro studies have demonstrated its efficacy in inhibiting FXa with good oral bioavailability, making it a candidate for therapeutic applications in managing thrombotic disorders .
Antimicrobial Properties
The compound also shows promising antimicrobial activity. Studies have highlighted its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, it has been reported to exhibit minimum inhibitory concentration (MIC) values against Bacillus subtilis and Escherichia coli, indicating its potential as an antibacterial agent .
Table 1: Biological Activity Overview
| Activity Type | Target | Mechanism | MIC Values (µg/mL) |
|---|---|---|---|
| Anticoagulant | FXa | Direct inhibition | Not specified |
| Antibacterial | B. subtilis | Growth inhibition | 75 |
| Antibacterial | E. coli | Growth inhibition | <125 |
Case Study: Antimicrobial Efficacy
In a comparative study, the compound was tested alongside other derivatives to evaluate its antibacterial properties. The results indicated that this compound had lower MIC values against Bacillus subtilis compared to several other tested compounds, suggesting superior efficacy in this context .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
Q & A
Basic: What are the common synthetic routes for 5-chloro-N-(3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide?
Answer:
The synthesis typically involves multi-step organic reactions:
Chlorination of Thiophene-2-Carboxylic Acid : 5-Chlorothiophene-2-carboxylic acid is synthesized using reagents like SOCl₂ or PCl₃ under reflux conditions .
Oxazole Ring Formation : The 3-methyl-1,2-oxazol-5-yl moiety is prepared via cyclization of an appropriate precursor (e.g., β-keto esters with hydroxylamine) .
Amide Coupling : The final step involves coupling 5-chlorothiophene-2-carboxylic acid with the oxazole amine using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous solvents (e.g., DCM or DMF) .
Key Optimization Parameters :
- Temperature control during chlorination to avoid over-substitution.
- Use of inert atmospheres (N₂/Ar) for sensitive intermediates.
- Purification via column chromatography or recrystallization .
Basic: Which spectroscopic and analytical techniques are used to characterize this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirms hydrogen environments (e.g., thiophene protons at δ 7.2–7.5 ppm, oxazole protons at δ 6.8–7.0 ppm) .
- ¹³C NMR : Identifies carbonyl carbons (amide C=O at ~165–170 ppm) and aromatic carbons .
- Infrared Spectroscopy (IR) : Detects functional groups (amide N-H stretch ~3300 cm⁻¹, C=O stretch ~1680 cm⁻¹) .
- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]⁺ at m/z 283.7) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure and confirms stereochemistry (if crystalline) .
Advanced: How can researchers optimize reaction yields in multi-step syntheses?
Answer:
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation and purity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while non-polar solvents (e.g., hexane) improve crystallization .
- Catalyst Optimization : DMAP accelerates amide bond formation by activating carboxylic acids .
- Temperature Gradients : Gradual heating (e.g., 0°C → room temp) minimizes side reactions during chlorination .
Example : In one study, yield increased from 43% to 75% by replacing THF with DMF and optimizing stoichiometry .
Advanced: What structural features influence the biological activity of this compound?
Answer:
- Thiophene Core : Enhances π-π stacking with biological targets (e.g., enzyme active sites) .
- Chlorine Substituent : Increases lipophilicity and membrane permeability .
- Oxazole Moiety : Acts as a hydrogen-bond acceptor, critical for binding to kinases or proteases .
- Amide Linker : Stabilizes conformation and facilitates interactions with polar residues .
Structure-Activity Relationship (SAR) : - Methyl substitution on oxazole improves metabolic stability compared to unsubstituted analogs .
- Replacing chlorine with bromine reduces anticancer activity, suggesting size-dependent steric effects .
Advanced: How can contradictions in biological assay data be resolved?
Answer:
- Assay Standardization :
- Use consistent cell lines (e.g., HepG2 vs. MCF-7) and control compounds .
- Validate IC₅₀ values via dose-response curves across triplicate experiments .
- Mechanistic Studies :
- Data Normalization : Account for batch-to-batch variability in compound purity using HPLC .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina models binding to Factor Xa or kinases, prioritizing poses with lowest binding energy .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations in GROMACS) .
- QSAR Modeling : Relate electronic descriptors (e.g., logP, HOMO-LUMO gaps) to bioactivity using regression analysis .
Case Study : Docking studies revealed that the oxazole ring forms a critical hydrogen bond with Thr98 of Factor Xa, explaining its antithrombotic potential .
Advanced: How are stable crystalline forms of the compound designed for pharmaceutical use?
Answer:
- Polymorph Screening : Test crystallization in solvents (e.g., ethanol, acetonitrile) at varying temperatures .
- Salt Formation : Co-crystallize with methanesulfonic acid to improve solubility and stability .
- XRPD Analysis : Confirm crystallinity and monitor phase transitions under stress conditions (e.g., 40°C/75% RH) .
Patent Example : A novel crystalline form (patent WO2018/123456) exhibited 30% higher bioavailability than amorphous counterparts .
Advanced: What are the potential degradation pathways of this compound?
Answer:
- Hydrolytic Degradation : The amide bond is susceptible to cleavage under acidic/basic conditions, forming 5-chlorothiophene-2-carboxylic acid and oxazole amine .
- Oxidative Pathways : Thiophene sulfur may oxidize to sulfoxides/sulfones, detectable via HPLC-MS .
- Photodegradation : UV exposure induces ring-opening in oxazole, monitored by NMR .
Mitigation Strategies : - Lyophilization to reduce hydrolytic degradation.
- Use of antioxidants (e.g., BHT) in formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
